4-naphthalen-2-yl-1H-pyrrole-3-carboxylic Acid

Overview

Description

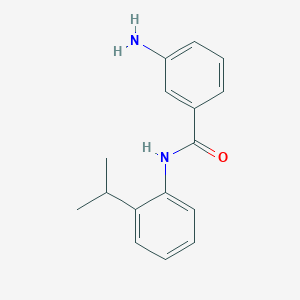

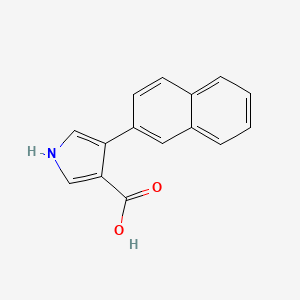

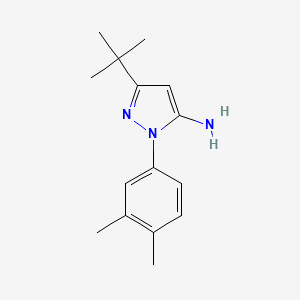

4-Naphthalen-2-yl-1H-pyrrole-3-carboxylic acid is a chemical compound with the molecular formula C15H11NO2 and a molecular weight of 237.25 . It is also known by its synonyms, 1H-Pyrrole-3-carboxylic acid, 4-(2-naphthalenyl)- .

Molecular Structure Analysis

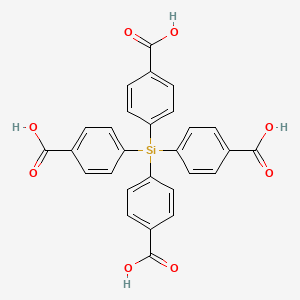

The molecular structure of 4-Naphthalen-2-yl-1H-pyrrole-3-carboxylic acid consists of a pyrrole ring attached to a naphthalene ring and a carboxylic acid group . The exact structure can be found in the referenced chemical databases .Physical And Chemical Properties Analysis

4-Naphthalen-2-yl-1H-pyrrole-3-carboxylic acid has a predicted boiling point of 470.9±33.0 °C and a predicted density of 1.320±0.06 g/cm3 . Its pKa is predicted to be 4.97±0.50 .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-naphthalen-2-yl-1H-pyrrole-3-carboxylic Acid, focusing on six unique fields:

Pharmaceuticals and Drug Development

4-Naphthalen-2-yl-1H-pyrrole-3-carboxylic acid is a valuable scaffold in the synthesis of bioactive compounds. Its structural framework is often utilized in the development of new pharmaceuticals due to its potential biological activities. Researchers have explored its derivatives for their anti-inflammatory, antimicrobial, and anticancer properties . The presence of both naphthalene and pyrrole moieties enhances its interaction with biological targets, making it a promising candidate in drug discovery.

Organic Synthesis

This compound serves as a key intermediate in organic synthesis, particularly in the construction of complex heterocyclic structures. Its ability to undergo various chemical transformations, such as cyclization and substitution reactions, makes it a versatile building block in synthetic chemistry . It is often used in the synthesis of more complex molecules that are of interest in medicinal chemistry and material science.

Material Science

In material science, 4-naphthalen-2-yl-1H-pyrrole-3-carboxylic acid is investigated for its potential use in the development of organic electronic materials. Its conjugated system can be exploited to create materials with desirable electronic properties, such as conductivity and photoluminescence . These materials are essential in the fabrication of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Catalysis

The compound is also explored for its role in catalysis. Its derivatives can act as ligands in metal-catalyzed reactions, facilitating various organic transformations. The unique electronic properties of the naphthalene and pyrrole rings can enhance the catalytic activity and selectivity of these reactions . This application is particularly significant in the development of more efficient and sustainable chemical processes.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-naphthalen-2-yl-1H-pyrrole-3-carboxylic Acid is the Serine/threonine-protein kinase Sgk1 . This kinase plays a crucial role in regulating ion transport and cell survival in response to environmental stresses .

Mode of Action

The resulting changes could potentially alter cellular processes regulated by this kinase .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its target, it is likely to influence pathways involving ion transport and cell survival .

Result of Action

Given its target, it may influence cellular processes such as ion transport and cell survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information about how environmental factors influence the action of 4-naphthalen-2-yl-1h-pyrrole-3-carboxylic acid is currently unavailable .

properties

IUPAC Name |

4-naphthalen-2-yl-1H-pyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c17-15(18)14-9-16-8-13(14)12-6-5-10-3-1-2-4-11(10)7-12/h1-9,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKCVWGJAESUXQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C3=CNC=C3C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-naphthalen-2-yl-1H-pyrrole-3-carboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2Z)-2-(4-chlorobenzenesulfonyl)-3-[(9,10-dioxo-9,10-dihydroanthracen-1-yl)amino]prop-2-enenitrile](/img/structure/B3075027.png)

![(2Z)-3-[(6-methoxypyridin-3-yl)amino]-2-(1H-1,2,3,4-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B3075031.png)

![(2Z)-3-[(4-chloro-6-methylpyrimidin-2-yl)amino]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B3075045.png)

![4-[5-(1H-pyrazol-5-yl)-1,3-thiazol-2-yl]pyridine](/img/structure/B3075069.png)

![Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate](/img/structure/B3075118.png)